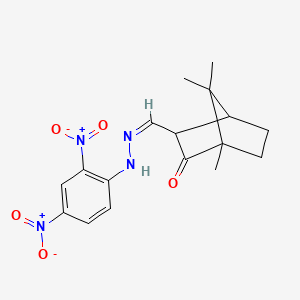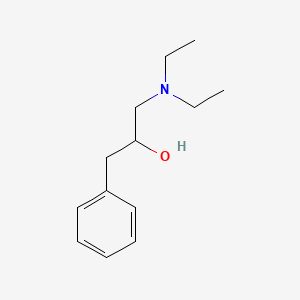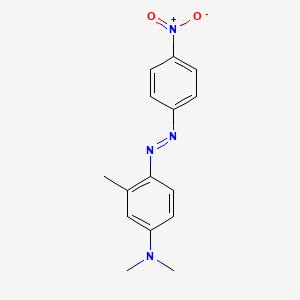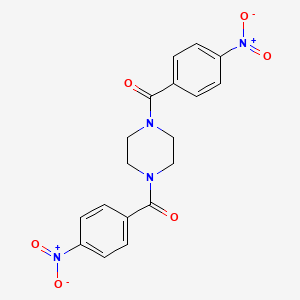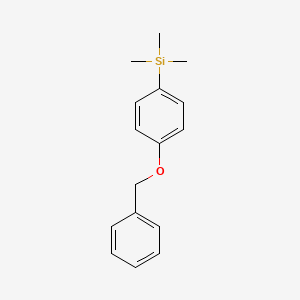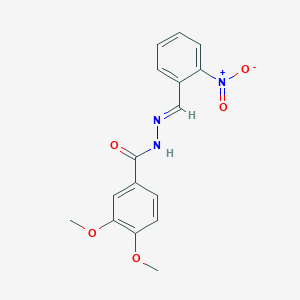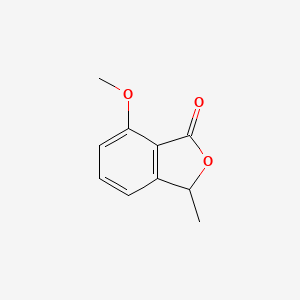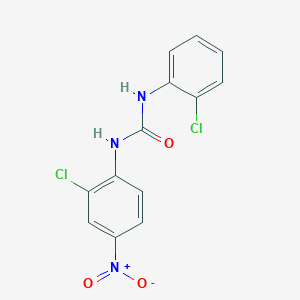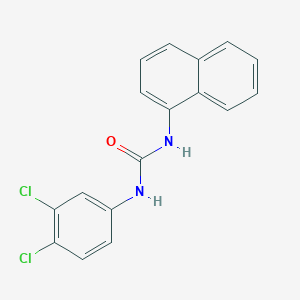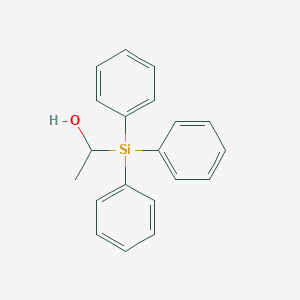
1-(Triphenylsilyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Triphenylsilyl)ethanol is an organosilicon compound with the molecular formula C20H20OSi. It is characterized by a silicon atom bonded to a hydroxyl group and three phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Vorbereitungsmethoden
1-(Triphenylsilyl)ethanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of triphenylvinylsilane using a sterically hindered borane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane). This method yields the silyl alcohol in good purity . Another method involves the reaction of triphenylsilyl chloride with ethanol in the presence of a base such as imidazole .
Analyse Chemischer Reaktionen
1-(Triphenylsilyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride or thionyl chloride.
Dehydration: The compound can undergo dehydration to form alkenes.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and dehydrating agents like sulfuric acid. Major products formed from these reactions include triphenylsilyl-substituted alkenes, ketones, and ethers .
Wissenschaftliche Forschungsanwendungen
1-(Triphenylsilyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Triphenylsilyl)ethanol involves its ability to act as a protecting group. The triphenylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be cleaved using fluoride ions, which induce a Peterson-elimination reaction, releasing the protected alcohol or amine .
Vergleich Mit ähnlichen Verbindungen
1-(Triphenylsilyl)ethanol can be compared with other silyl-protected alcohols such as tert-butyldimethylsilyl (TBDMS) alcohol and trimethylsilyl (TMS) alcohol. While TBDMS and TMS groups are also used as protecting groups, this compound offers greater stability under acidic conditions and is more easily removed with fluoride ions . Similar compounds include 2-(Triphenylsilyl)ethanol and 1-triphenylsilyl-2-phenyl-2,2-dibromoethane .
Eigenschaften
Molekularformel |
C20H20OSi |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-triphenylsilylethanol |
InChI |
InChI=1S/C20H20OSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3 |
InChI-Schlüssel |
HHEWUJNOBUFVRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


